![molecular formula C13H13N3O6S2 B2555250 [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-40-4](/img/structure/B2555250.png)
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate” includes a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains nitrophenyl, carbamoyl, and dimethylsulfamate functional groups.Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Properties
Studies have demonstrated the synthesis and characterization of novel donor-acceptor type monomers and their polymers, showcasing good electrochemical activity and distinct electrochromic properties. For example, compounds with –NO2 group exhibit lower band gaps and significant electrochromic behavior, with applications in electrochromic devices and films capable of color changes under different applied potentials, contributing to advancements in smart window technologies and display systems (Hu et al., 2013).
Biodegradation and Environmental Remediation
Research has also highlighted the role of certain compounds in environmental remediation, such as the biodegradation of organophosphate insecticides. A study involving Ralstonia sp. SJ98 demonstrated the microorganism's capability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, indicating potential applications in bioremediation to address pesticide contamination (Bhushan et al., 2000).
Dye-Sensitized Solar Cells (DSSCs)
Compounds featuring carbazole and thiophene units have been synthesized and applied in dye-sensitized solar cells (DSSCs), showing strong molar absorption coefficients and red-shifted absorption bands. These compounds have demonstrated promising performance in DSSCs, indicating their potential in the development of efficient solar energy conversion technologies (Lim et al., 2015).
Chemical Reactivity and Crystal Engineering
Further studies delve into the chemical reactivity and crystal engineering aspects of certain compounds, exploring their self-assembly, solvate formation, and interactions with environmental pollutants. This research provides insights into the fundamental properties of these compounds, with implications for materials science, sensor development, and pharmaceutical applications (Phukan & Baruah, 2016).
Photolabile Protecting Groups
Additionally, certain derivatives have been investigated as photolabile protecting groups for alcohols, showcasing their utility in synthetic chemistry by enabling clean and efficient deprotection under light irradiation, which is relevant for the synthesis of complex molecules in pharmaceutical research (Loudwig & Goeldner, 2001).
Direcciones Futuras
Thiophene derivatives, including “[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate”, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research will likely continue to explore the synthesis, characterization, and pharmacological activity of novel thiophene moieties .
Propiedades
IUPAC Name |
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c1-15(2)24(20,21)22-11-7-8-23-12(11)13(17)14-9-3-5-10(6-4-9)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMPBXRDQTUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
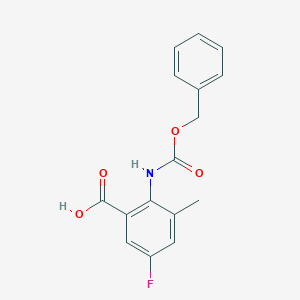
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)

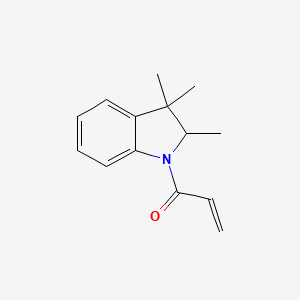
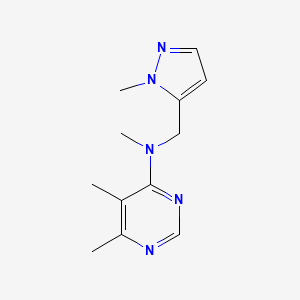

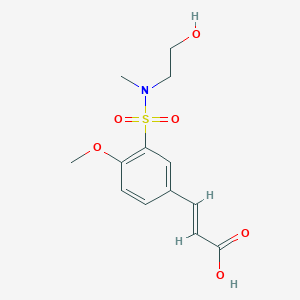
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)
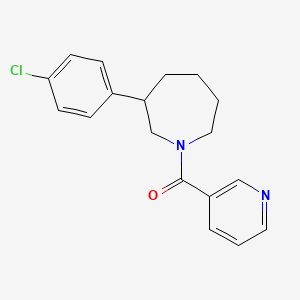
![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)